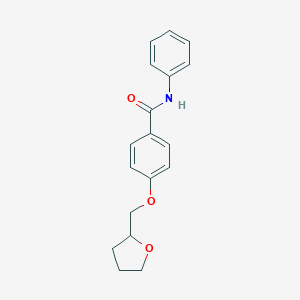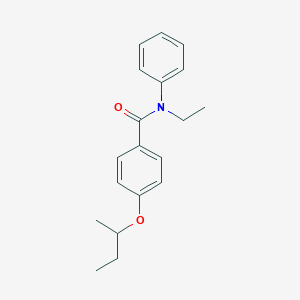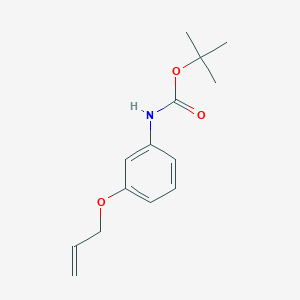
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as PFB-TFM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamides and has a unique chemical structure that makes it suitable for various research purposes.
作用機序
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, such as heat, protons, and capsaicin. By binding to the TRPV1 receptor, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide prevents the activation of the channel, thereby blocking the influx of ions and reducing the sensation of pain.
Biochemical and Physiological Effects:
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have various biochemical and physiological effects, primarily related to its role as a TRPV1 antagonist. It has been shown to reduce pain perception in animal models, indicating its potential as a therapeutic agent for pain management. Additionally, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling.
実験室実験の利点と制限
One of the main advantages of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its potency as a TRPV1 antagonist. This allows for the precise modulation of the TRPV1 receptor, which can be useful in studying its role in various physiological processes. However, one limitation of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the use of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research. One potential application is in the development of new pain management therapies, as N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promise as a TRPV1 antagonist. Additionally, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide could be used to study the role of TRPV1 receptors in various disease states, such as chronic pain and inflammation. Further research is needed to fully understand the potential applications of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research and its potential as a therapeutic agent.
合成法
The synthesis of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of N-phenyl-4-bromobenzamide with tetrahydro-2-furanmethanol in the presence of a base. This reaction results in the formation of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, which can be purified through various methods, such as column chromatography.
科学的研究の応用
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used in various scientific research applications, primarily in the field of neuroscience. It has been shown to act as a potent antagonist of the TRPV1 receptor, which is involved in pain perception. N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used to study the role of TRPV1 receptors in various physiological processes, such as thermoregulation, nociception, and inflammation.
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
4-(oxolan-2-ylmethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C18H19NO3/c20-18(19-15-5-2-1-3-6-15)14-8-10-16(11-9-14)22-13-17-7-4-12-21-17/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,19,20) |
InChIキー |
NEFOWIYNGACQBP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
正規SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

